molecular formula C14H15BrFN5O2 B7015598 N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide

Cat. No.: B7015598
M. Wt: 384.20 g/mol
InChI Key: WASOHMQLVGNEKK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine and fluorine-substituted phenyl ring, a tetrazole ring, and an oxane carboxamide moiety

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN5O2/c1-20(12-3-2-10(15)8-11(12)16)13(22)14(4-6-23-7-5-14)21-9-17-18-19-21/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASOHMQLVGNEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)F)C(=O)C2(CCOCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the substituted phenyl ring: This step involves the bromination and fluorination of a phenyl ring using reagents such as bromine and fluorine sources under controlled conditions.

    Tetrazole ring formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Oxane ring construction: The oxane ring is formed via cyclization reactions involving appropriate diol or epoxide precursors.

    Coupling reactions: The final step involves coupling the substituted phenyl ring, tetrazole ring, and oxane carboxamide moiety using coupling reagents like EDCI or DCC under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound’s structural properties make it suitable for use in the design of novel materials with specific electronic, optical, or mechanical properties. It can be incorporated into polymers, coatings, and nanomaterials.

    Chemical Biology: Researchers use the compound as a tool to study biological processes and pathways. Its ability to interact with proteins, enzymes, and other biomolecules makes it valuable for probing cellular mechanisms and identifying potential therapeutic targets.

    Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxamide: This compound has a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.

    N-(4-bromo-2-fluorophenyl)-N-methyl-4-(triazol-1-yl)oxane-4-carboxamide: This compound has a triazole ring instead of a tetrazole ring, which may influence its chemical properties and interactions with biological targets.

    N-(4-bromo-2-fluorophenyl)-N-methyl-4-(tetrazol-1-yl)oxane-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

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